Enantiomeric Excess as a Procurement Specification: (R)- vs. (S)-1-Cbz-4-Boc-2-Cyanopiperazine
The target compound (R)-1-Cbz-4-boc-2-cyanopiperazine is defined by its absolute (R)-configuration at the 2-position of the piperazine ring . The enantiomeric counterpart, (S)-4-Boc-1-Cbz-2-cyanopiperazine (CAS 1932542-01-2), is a distinct chemical entity with opposite stereochemistry . Procurement of the incorrect enantiomer introduces the antipode of the intended chiral center, which in downstream reactions produces diastereomeric intermediates rather than the desired stereoisomer. This necessitates additional chiral resolution steps or leads to API batches with sub-therapeutic enantiomeric excess.
| Evidence Dimension | Absolute configuration and enantiomeric identity |
|---|---|
| Target Compound Data | R-configuration; specific rotation: not publicly disclosed |
| Comparator Or Baseline | (S)-4-Boc-1-Cbz-2-cyanopiperazine (CAS 1932542-01-2); S-configuration |
| Quantified Difference | Opposite stereochemistry; distinct CAS registry numbers |
| Conditions | Chiral stationary phase HPLC; NMR with chiral shift reagents |
Why This Matters
Stereochemical fidelity is a critical quality attribute in chiral intermediate procurement; selection of the incorrect enantiomer yields the wrong diastereomeric pathway and may render subsequent steps invalid.
